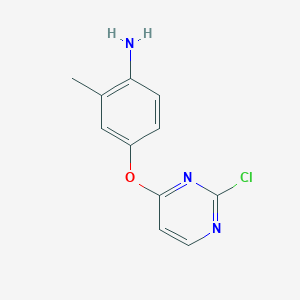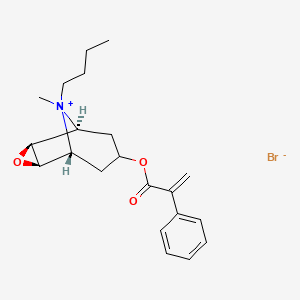
Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Apobuscopan involves the reaction of hyoscine with butyl bromide to form hyoscine butylbromide. The reaction typically occurs under controlled conditions to ensure the correct formation of the butylbromide derivative .
Industrial Production Methods
Industrial production of Apobuscopan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Apobuscopan undergoes several types of chemical reactions, including:
Oxidation: Apobuscopan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Apobuscopan can participate in substitution reactions, particularly involving the bromide group.
Common Reagents and Conditions
Common reagents used in the reactions involving Apobuscopan include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Apobuscopan depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in different substituted compounds .
科学研究应用
Apobuscopan has a wide range of scientific research applications, including:
作用机制
Apobuscopan exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating the receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, Apobuscopan reduces spasms and the associated pain during abdominal cramping .
相似化合物的比较
Similar Compounds
Scopolamine: Another anticholinergic compound used to treat motion sickness and postoperative nausea.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation.
Methscopolamine: Similar to Apobuscopan but used primarily in the United States for medical treatment of horses.
Uniqueness
Apobuscopan is unique in its specific binding to muscarinic M3 receptors, which makes it particularly effective in treating gastrointestinal and bladder spasms. Its ability to reduce respiratory secretions at the end of life also sets it apart from other similar compounds .
属性
分子式 |
C21H28BrNO3 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?; |
InChI 键 |
PKUGCYLBJGJIHK-XNEDUVERSA-M |
手性 SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
规范 SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


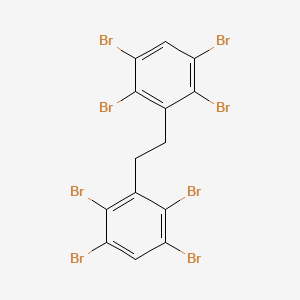
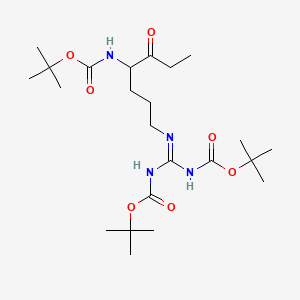
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

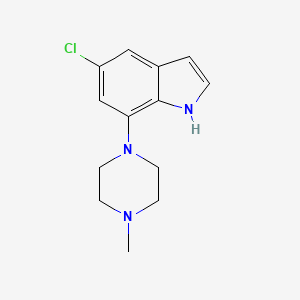
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

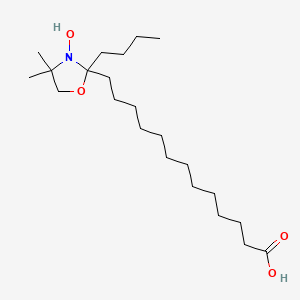
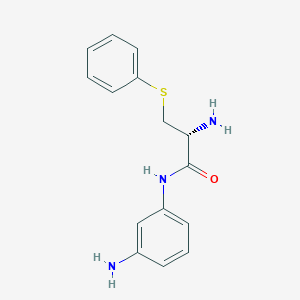

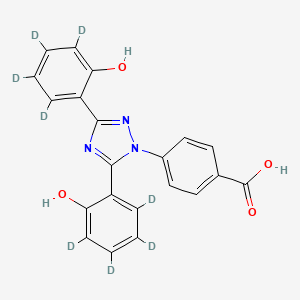
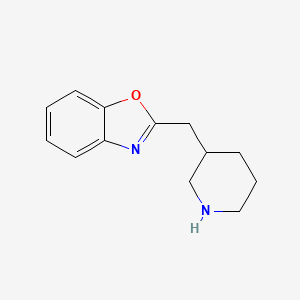
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
